N''-Benzyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine
Description
N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with benzyl and benzothiazole groups
Properties
CAS No. |
62540-38-9 |
|---|---|
Molecular Formula |
C24H21N5S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-benzyl-1,3-bis(6-methyl-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C24H21N5S2/c1-15-8-10-18-20(12-15)30-23(26-18)28-22(25-14-17-6-4-3-5-7-17)29-24-27-19-11-9-16(2)13-21(19)31-24/h3-13H,14H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
UWLMUXQDDDIBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=NCC3=CC=CC=C3)NC4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1,3-benzothiazol-2-amine with benzyl isocyanate under controlled conditions to form the desired guanidine derivative. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or dichloromethane (DCM) and requires the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds like benzyl chloride, under basic conditions with bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Another benzothiazole derivative with different substituents, used in various chemical and biological applications.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A compound with similar structural motifs, used as a UV stabilizer in polymers.
Uniqueness
N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific combination of benzyl and benzothiazole groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
